4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chloro group can result in various substituted phenols.
Scientific Research Applications
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the phenolic group.
4-(Trifluoromethyl)phenol: Similar structure but lacks the chloro and amino groups
Uniqueness
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical properties.
Biological Activity
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol, also known by its CAS number 1042519-03-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11ClF3NO
- Molecular Weight : 301.7 g/mol
- CAS Number : 1042519-03-8
- Purity : >90%
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, particularly in the context of receptor interactions and enzyme inhibition. The trifluoromethyl group (CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased potency against target receptors.
Key Biological Activities
- Inhibition of Enzyme Activity :
- Receptor Modulation :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of both the chloro and trifluoromethyl substituents in enhancing biological activity:
Substituent | Effect on Activity |
---|---|
Chloro Group | Increases binding affinity to receptors |
Trifluoromethyl Group | Enhances metabolic stability |
These modifications have been shown to significantly influence the potency against various targets, including kinases and receptors involved in disease pathways .
Case Studies
-
Case Study on CSF1R Inhibition :
- A study published in Journal of Medicinal Chemistry explored a series of compounds similar to this compound for their ability to inhibit colony-stimulating factor 1 receptor (CSF1R). Compounds with similar structural motifs demonstrated subnanomolar potency against CSF1R, indicating that modifications at the aromatic rings could lead to enhanced therapeutic profiles .
- Antimicrobial Testing :
Properties
IUPAC Name |
4-chloro-2-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c16-12-5-6-14(21)11(7-12)9-20-8-10-3-1-2-4-13(10)15(17,18)19/h1-7,20-21H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUYSIFPWUOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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